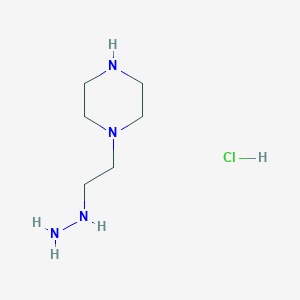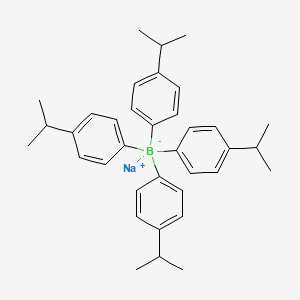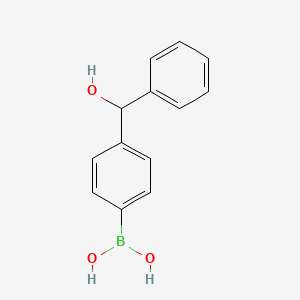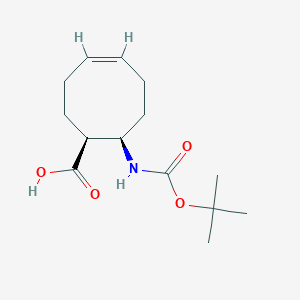
1-(2-Hydrazinylethyl)piperazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydrazinylethyl)piperazine hydrochloride is a chemical compound that features a piperazine ring substituted with a hydrazinylethyl group. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both piperazine and hydrazine moieties in its structure makes it a versatile intermediate for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydrazinylethyl)piperazine hydrochloride typically involves the reaction of piperazine with ethylene oxide to form 1-(2-hydroxyethyl)piperazine, which is then converted to 1-(2-chloroethyl)piperazine using thionyl chloride. The final step involves the reaction of 1-(2-chloroethyl)piperazine with hydrazine hydrate to yield 1-(2-Hydrazinylethyl)piperazine, which is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydrazinylethyl)piperazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form azides or other nitrogen-containing functional groups.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted piperazines, azides, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Hydrazinylethyl)piperazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: The compound is used in the study of enzyme inhibitors and as a precursor for the synthesis of biologically active molecules.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Hydrazinylethyl)piperazine hydrochloride is primarily related to its ability to interact with biological targets through its hydrazine and piperazine moieties. The hydrazine group can form covalent bonds with electrophilic centers in enzymes or receptors, leading to inhibition or modulation of their activity. The piperazine ring can interact with various receptors in the central nervous system, potentially affecting neurotransmitter release and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chloroethyl)piperazine hydrochloride
- 1-(2-Hydroxyethyl)piperazine hydrochloride
- 1-(2-Aminoethyl)piperazine hydrochloride
Comparison
1-(2-Hydrazinylethyl)piperazine hydrochloride is unique due to the presence of the hydrazine moiety, which imparts distinct reactivity and biological activity compared to its analogs. While 1-(2-Chloroethyl)piperazine hydrochloride and 1-(2-Hydroxyethyl)piperazine hydrochloride are primarily used as intermediates in organic synthesis, this compound has broader applications in medicinal chemistry and biology due to its potential as an enzyme inhibitor and receptor modulator.
Properties
CAS No. |
1337882-03-7 |
|---|---|
Molecular Formula |
C6H17ClN4 |
Molecular Weight |
180.67898 |
Synonyms |
1-(2-(piperazin-1-yl)ethyl)hydrazine hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Vinyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1144013.png)


![7-Amino-1h-pyrrolo[2,3-c]pyridine-4-carbaldehyde](/img/structure/B1144024.png)

